molecular formula C7H12N2O2 B3138251 Ethyl 2-(2-cyanoethylamino)acetate CAS No. 44981-94-4

Ethyl 2-(2-cyanoethylamino)acetate

Cat. No. B3138251
CAS RN: 44981-94-4
M. Wt: 156.18 g/mol
InChI Key: SBPUJTNHAUBDKF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-cyanoethylamino)acetate (ECEAA) is an organic compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 . It belongs to the family of N-substituted glycinates.


Molecular Structure Analysis

The molecular structure of ECEAA is represented by the InChI code 1S/C7H12N2O2/c1-2-11-7(10)6-9-5-3-4-8/h9H,2-3,5-6H2,1H3 . This indicates the presence of 7 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms in the molecule.

Scientific Research Applications

Memory Enhancement in Mice

Li Ming-zhu (2010) synthesized a compound related to Ethyl 2-(2-cyanoethylamino)acetate, specifically 2-(phenylamino)ethyl 2-[1-(pyridin-2-yl)ethoxy] acetate, and observed its effects on memory in mice. The study found a significant decrease in mistake frequency in mice treated with this compound, indicating a potential role in facilitating memory (Li Ming-zhu, 2010).

Advanced Acylation Techniques

Subirós‐Funosas et al. (2014) discussed the use of Oxyma-based reagents, including Ethyl 2-cyano-2-(hydroxyimino)acetate, in advanced acylation methodologies. This includes applications in peptide, amide, and ester bond formation, demonstrating its utility in synthetic chemistry (Subirós‐Funosas et al., 2014).

Crystal Structure Analysis

Boukhedena et al. (2018) investigated the crystal structure of a similar compound, Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate. The study provided insights into its molecular conformation and intermolecular interactions, which are essential for understanding its chemical properties (Boukhedena et al., 2018).

Enantioselective Esterification and Peptide Synthesis

Chandra et al. (2018) explored the synthesis and applications of a modified version of Ethyl 2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate. This compound was used for racemization-free esterification, thioesterification, amidation, and peptide bond formation, highlighting its significance in the field of organic synthesis (Chandra et al., 2018).

Synthesis of Novel Organic Compounds

Dawadi and Lugtenburg (2011) reported on the synthesis of novel organic compounds using Ethyl 2-chloroacetoacetate and cyanoacetamide, demonstrating the versatility of Ethyl 2-(2-cyanoethylamino)acetate derivatives in creating new chemical entities (Dawadi and Lugtenburg, 2011).

Intramolecular Cyclization and Derivative Synthesis

Darehkordi et al. (2018) synthesized Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates and further processed them through intramolecular cyclization. This study showcases another aspect of the chemical versatility of Ethyl 2-(2-cyanoethylamino)acetate derivatives (Darehkordi et al., 2018).

properties

IUPAC Name

ethyl 2-(2-cyanoethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-2-11-7(10)6-9-5-3-4-8/h9H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPUJTNHAUBDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901292976
Record name N-(2-Cyanoethyl)glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-cyanoethylamino)acetate

CAS RN

44981-94-4
Record name N-(2-Cyanoethyl)glycine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=44981-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Cyanoethyl)glycine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

139.6 g (1 mole) of glycine ethyl ester hydrochloride was dissolved in 80 ml of distilled water and to this solution was added 230 ml of an aqueous solution of 67.3 g (1.2 mole eq.) of potassium hydroxide. Then, 106.2 g (2 mole eq.) of acrylonitrile was added to the reaction solution while heating and stirring at 50° to 60° C. The reaction mixture was stirred for 5 hours with heating and then the organic layer was separated. The aqueous layer was extracted with ethyl ether and the extract was combined with the organic layer as separated above. The combined organic layer was dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to remove the solvent. The residue was distilled under reduced pressure (100° to 150° C./10.25 torr) to obtain 65.6 g (Yield: 48%) of the title compound.
Quantity
139.6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
230 mL
Type
reactant
Reaction Step Two
Quantity
67.3 g
Type
reactant
Reaction Step Two
Quantity
106.2 g
Type
reactant
Reaction Step Three
Yield
48%

Synthesis routes and methods II

Procedure details

139.6g (1 mole) of glycine ethyl ester hydrochloride was dissolved in 80 ml of distilled water and to this solution was added 230 ml of an aqueous solution of 67.3 g (1.2 mole eq.) of potassium hydroxide. Then, 106.2 g (2 mole eq.) of acrylonitrile was added to the reaction solution while heating and stirring at 50° to 60° C. The reaction mixture was stirred for 5 hours with heating and then the organic layer was separated. The aqueous layer was extracted with ethyl ether and the extract was combined with the organic layer as separated above. The combined organic layer was dried over anhydrous magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure to remove the solvent. The residue was distilled under reduced pressure (100° to 150° C./10.25 torr) to obtain 65.6 g (Yield: 48%) of the title compound.
[Compound]
Name
139.6g
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
230 mL
Type
reactant
Reaction Step Two
Quantity
67.3 g
Type
reactant
Reaction Step Two
Quantity
106.2 g
Type
reactant
Reaction Step Three
Yield
48%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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